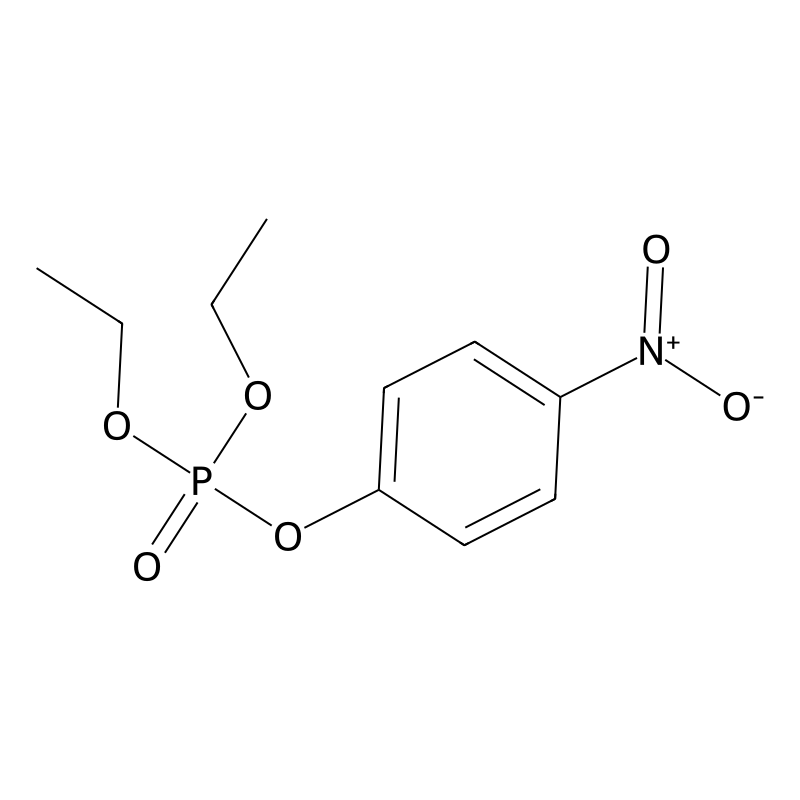

Paraoxon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in ether and other organic solvents

In water, 3,640 mg/l at 20 °C.

3.64 mg/mL at 20 °C

Synonyms

Canonical SMILES

Paraoxon (diethyl 4-nitrophenyl phosphate, CAS 311-45-5) is the highly active oxon metabolite of the pesticide parathion. As a potent, direct-acting irreversible inhibitor of acetylcholinesterase (AChE), it is universally procured as a reference standard for neurotoxicity assays, biosensor calibration, and chemical decontamination research. Unlike its parent thiono-compound, paraoxon possesses a P=O bond that facilitates immediate phosphorylation of the serine hydroxyl group in the AChE active site without requiring metabolic activation. Furthermore, its structure features a p-nitrophenyl leaving group, which provides a distinct chromophoric signal upon hydrolysis. This combination of direct enzymatic reactivity and built-in optical processability makes paraoxon an indispensable baseline material for high-throughput screening of AChE reactivators and the validation of environmental monitoring technologies [1].

A common procurement error is substituting paraoxon with its parent compound, parathion, for in vitro applications. Parathion is a prodrug that requires in vivo oxidative desulfuration by hepatic cytochrome P450 enzymes to become biologically active. In cell cultures, isolated enzyme assays, or biosensor platforms lacking S9 metabolic activation fractions, parathion fails to inhibit AChE effectively, leading to severe false negatives and underestimations of toxicity [1]. Additionally, substituting paraoxon with other direct-acting nerve agent simulants like diisopropyl fluorophosphate (DFP) eliminates the p-nitrophenolate leaving group, stripping the assay of its ability to be monitored via simple, low-cost UV-Vis spectrophotometry during hydrolysis or decontamination studies[2].

References

- [1] Sawyer TW, Weiss MT, Dickinson T. Effect of metabolism on the anticholinesterase activity of parathion and paraoxon in primary neuron cultures. Toxicol In Vitro. 1992 Nov;6(6):569-74.

- [2] Alkaline Hydrolysis of O,S-Diethyl Phenylphosphonothioate and p-Nitrophenyl Diethyl Phosphate in Latex Dispersions. Langmuir 2003.

Direct In Vitro AChE Inhibition Potency Without Metabolic Activation

In primary neuron cultures lacking hepatic S9 activation fractions, paraoxon demonstrates profound direct toxicity compared to its parent compound. Quantitative assays reveal that paraoxon inhibits acetylcholinesterase with an IC50 that is over 800 times more potent than parathion [1]. Parathion requires preincubation with induced hepatic S9 fractions to exhibit comparable anticholinesterase activity.

| Evidence Dimension | In vitro AChE IC50 potency |

| Target Compound Data | Direct, highly potent inhibition |

| Comparator Or Baseline | Parathion (>800-fold weaker IC50 without S9 activation) |

| Quantified Difference | >800x greater potency for paraoxon |

| Conditions | Primary chick embryo forebrain neuron cultures, no S9 metabolic activation |

Buyers must procure paraoxon for any isolated enzyme or cell-based assay to avoid the false negatives inherent to unactivated parathion.

Optical Processability in Decontamination and Hydrolysis Tracking

Paraoxon is highly valued in decontamination research because its alkaline hydrolysis yields the p-nitrophenoxide ion, a strong chromophore. In 0.1 M NaOH, paraoxon exhibits a pseudo-first-order hydrolysis rate constant of 6.71 × 10^-4 s^-1 [1]. Because the leaving group can be directly measured via UV-visible absorbance at ~400 nm, reaction kinetics can be tracked continuously and inexpensively. In contrast, simulants like DFP or actual agents like VX lack a chromophoric leaving group, necessitating complex and time-consuming chromatographic analysis (e.g., GC-MS or NMR) to monitor degradation.

| Evidence Dimension | Hydrolysis monitoring mechanism |

| Target Compound Data | Direct UV-Vis tracking via p-nitrophenoxide release |

| Comparator Or Baseline | DFP / VX (Requires GC-MS or NMR for kinetic tracking) |

| Quantified Difference | Real-time optical measurement vs. delayed chromatographic sampling |

| Conditions | Alkaline hydrolysis in 0.1 M NaOH |

Enables high-throughput, low-cost spectrophotometric screening of novel decontamination catalysts and neutralizing materials.

Standardized Limit of Detection (LOD) in Biosensor Calibration

Paraoxon serves as the universal benchmark for validating organophosphate biosensors. For example, when utilizing a mutant phosphotriesterase (YT-PTE) immobilized onto reduced graphene oxide, paraoxon can be detected with a highly reproducible Limit of Detection (LOD) of 0.11 µM within a linear range of 1 mM to 0.005 µM[1]. Other FRET-based systems have pushed this LOD down to 0.05 nM [2]. This established, highly characterized response profile makes paraoxon the mandatory calibration standard for proving the sensitivity of new environmental detection hardware.

| Evidence Dimension | Sensor Limit of Detection (LOD) |

| Target Compound Data | 0.11 µM on rGO/YT-PTE electrochemical sensors |

| Comparator Or Baseline | Uncalibrated or non-standardized OP mixtures (Variable/unreliable LODs) |

| Quantified Difference | Established baseline down to sub-nanomolar ranges depending on the platform |

| Conditions | Electrochemical SPCE/rGO/YT-PTE biosensor platform |

Procuring paraoxon ensures that new detection devices are benchmarked against the globally recognized standard for organophosphate sensitivity.

Bimolecular Inhibition Kinetics for Nerve Agent Modeling

In kinetic modeling of acute toxicity, paraoxon provides a robust surrogate for nerve agent behavior in specific tissue models. When tested against rat and mouse brain AChE, paraoxon demonstrates a higher bimolecular inhibition rate constant (ki) than DFP (diisopropyl fluorophosphate)[1]. This makes paraoxon a more potent and faster-acting inhibitor in these specific mammalian brain models, closely mimicking the rapid phosphorylation kinetics required to evaluate the efficacy of next-generation oxime reactivators.

| Evidence Dimension | Bimolecular inhibition rate constant (ki) |

| Target Compound Data | Higher ki in rat/mouse brain AChE |

| Comparator Or Baseline | DFP (Lower ki in rat/mouse brain AChE) |

| Quantified Difference | Superior phosphorylation efficiency in rodent brain models |

| Conditions | Rat and mouse brain AChE inhibition assays |

Provides a more kinetically accurate model for rapid-onset organophosphate poisoning when testing therapeutic countermeasures in rodent models.

In Vitro Neurotoxicity and Countermeasure Screening

Paraoxon is the required standard for isolated enzyme assays and cell-based models evaluating acetylcholinesterase inhibitors and novel oxime reactivators. Because it does not require S9 metabolic activation, it guarantees immediate, direct phosphorylation of the active site, avoiding the false negatives associated with parathion [1].

High-Throughput Screening of Decontamination Catalysts

For laboratories developing metal-organic frameworks (MOFs), polymers, or enzymatic solutions for chemical warfare agent decontamination, paraoxon is the ideal simulant. Its alkaline hydrolysis releases a p-nitrophenoxide chromophore, allowing continuous, low-cost UV-Vis tracking of degradation kinetics without the need for complex GC-MS sampling [2].

Calibration of Environmental OP Biosensors

Paraoxon is the globally recognized benchmark for establishing the Limit of Detection (LOD) in novel electrochemical, FRET-based, and colorimetric organophosphate sensors. Procuring paraoxon ensures that the sensitivity of new hardware is validated against a standardized, highly reproducible baseline [3].

References

- [1] Sawyer TW, Weiss MT, Dickinson T. Effect of metabolism on the anticholinesterase activity of parathion and paraoxon in primary neuron cultures. Toxicol In Vitro. 1992 Nov;6(6):569-74.

- [2] Alkaline Hydrolysis of O,S-Diethyl Phenylphosphonothioate and p-Nitrophenyl Diethyl Phosphate in Latex Dispersions. Langmuir 2003.

- [3] An Enzyme-Based Biosensor for the Detection of Organophosphate Compounds Using Mutant Phosphotriesterase Immobilized onto Reduced Graphene Oxide. Semantic Scholar 2021.

Purity

Physical Description

Reddish-yellow odorless liquid; [Hawley] Mild fruity odor; [CAMEO]

Solid

Color/Form

REDDISH-YELLOW OIL

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

169-170 °C at 1.0 mm Hg

Heavy Atom Count

Density

1.2683 at 25 °C/4 °C

LogP

log Kow = 1.98

1.98

Odor

Odorless

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (92.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (92.68%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Pharmacology

MeSH Pharmacological Classification

ATC Code

S01 - Ophthalmologicals

S01E - Antiglaucoma preparations and miotics

S01EB - Parasympathomimetics

S01EB10 - Paraoxon

Mechanism of Action

Parathion is converted in the body in part to paraoxon, a strong inhibitor of the enzyme acetyl cholinesterase. Upon inhibition of this enzyme in the tissues, acetylcholine, the substance responsible for transmission of nerve impulses in much of the nervous system, accumulates, producing an initial overstimulation and subsequent blockage of nerve stimuli.

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Carboxylic-ester hydrolases [EC:3.1.1.-]

ACHE [HSA:43] [KO:K01049]

Vapor Pressure

1.1X10-6 mm Hg at 25 °C.

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

On the basis of radioautographic studies in man and animals, it appears that skin absorption is transepidermal. The rate of dermal absorption /of paraoxon/ in the rabbit is 0.059 ug/min/cu m. The animals exhibit about a tenfold individual variation in permeability of the skin.

FEMALE RATS ... EXCRETED A HIGHER PERCENTAGE (63%) OF (14)C IN THE URINE THAN MALES (53%) PER DAY AFTER AN ORAL DOSE OF (14)C-PARAOXON ...

Effect of pregnancy & lactation on distribution of parathion & paraoxon in mice was examined. Pregnant mice treated with 5 mg/kg of parathion demonstrated higher concn of both parathion & paraoxon in blood & brain than controls which correlated with the enhanced cholinesterase inhibition in pregnant animals.

For more Absorption, Distribution and Excretion (Complete) data for PARAOXON (10 total), please visit the HSDB record page.

Metabolism Metabolites

... THE DEALKYLATION OF PARAOXON TO DE-ETHYL-PARAOXON OBSERVED IN THE METABOLISM OF BOTH PARAOXON AND PARATHION IN VIVO HAS BEEN SHOWN TO BE CATALYZED BY CYTOCHROME P450 DEPENDENT MONO-OXYGENATION.

YIELDS 4-AMINOPHENYL DIETHYL PHOSPHATE IN RAT, GUINEA PIG, CHICKEN & SPARROW. /FROM TABLE/

YIELDS PARA-NITROPHENYL IN PIG; IN RAT & GUINEA PIG; IN MAN & IN SHEEP. /FROM TABLE/

For more Metabolism/Metabolites (Complete) data for PARAOXON (11 total), please visit the HSDB record page.

Paraoxon is a known human metabolite of parathion.

Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

PARAOXON WAS AMONG 7 PESTICIDES STUDIED IN FRUITS AND VEGETABLES. EACH PESTICIDE WAS SOUGHT AT 2 LEVELS, ONE AT APPROX HALF THE PERMISSIBLE MAXIMUM RESIDUE CONCN & ANOTHER AT APPROX TOTAL PERMISSIBLE CONCN. WITH THIS METHOD ONLY MINIMUM CLEANUP & A SINGLE 1-COLUMN ISOCRATIC TECHNIQUE ARE REQUIRED.

SOME PROCEDURES FOR THE ENZYMATIC DETECTION OF ORGANOPHOSPHORUS PESTICIDES, WHICH HAVE GIVEN REPRODUCIBLE RESULTS ON A ROUTINE SCALE, ARE DESCRIBED. THE METHODS HAVE SUCCESSFULLY BEEN APPLIED TO THE DETECTION OF PARAOXON IN FRUIT OR VEGETABLE EXTRACTS. THE METHOD INVOLVE INITIAL THIN-LAYER CHROMATOGRAPHY OF THE SAMPLE EXTRACTS, THEN OXIDATION WITH BROMINE TO CONVERT THE THIOPHOSPHATES TO ACTIVE ENZYME INHIBITORS. THE PLATES ARE THEN SPRAYED WITH A SUITABLE SOURCE & FURTHER SPRAYED WITH A SUITABLE SUBSTRATE TO BECOME COLORED FOLLOWING HYDROLYSIS. ZYME & AN ACID-BASE INDICATOR ARE INCORPORATED INTO AN AGAR GEL & THE DEVELOPED TLC PLATE PRESSED AGAINST THIS FOR 1 HR AFTER ACTIVATION THE AGAR IS SPRAYED WITH ACETYLCHOLINE, WHICH RELEASES ACETIC ACID ON HYDROLYSIS. THE LIMIT OF DETECTION ACHIEVED FOR MOST SUBSTANCES IS 1 TO RE FOR ROUTINE ANALYSES.

AOAC Method 974.22. Organophosphorus Pesticide Residues, Carbon Column Cleanup Method.

An electroanalysis study of the polarographic behavior (DDP) of the pesticides parathion and paraoxon in the presence of Pd(2+) is described. This metallic ion shows affinity for the thiophosphate group and catalyzes the hydrolysis of parathion but not paraoxon. A method for the simultaneous determination by measuring the p-nitrophenol formed after the addition of Pd(2+), whereas paraoxon can be measured directly by its reduction peak is proposed. In the determination of parathion acceptable errors were found as long as the parathion/paraoxon ratio was >1/45. In the determination of paraoxon, satisfactory results were obtained for paraoxon/parathion ratios >1/70.

Clinical Laboratory Methods

A BIOANALYTICAL ASSAY IS DESCRIBED IN WHICH AN ELECTRODE SENSITIVE TO ACETYLCHOLINE IS USED TO DETERMINE THE RESIDUAL ACETYLCHOLINESTERASE ACTIVITY FOLLOWING INCUBATION WITH ORGANIC PESTICIDE, PARAOXON.

Storage Conditions

Interactions

... THE QUANTITATIVE IMPORTANCE OF NADPH-DEPENDENT O-DEALKYLATION OF ORGANOPHOSPHATE INSECTICIDES, EG PARAOXON ... MAY BE MODIFIED BY 1,1,1-TRICHLORO-2,2-BIS(P-CHLOROPHENYL)ETHANE OR 1,1-DICHLORO-2,2-BIS(P-CHLOROPHENYL)ETHENE.

Incubation of both parathion and chlorpyrifos at various concn with mouse hepatic microsomes resulted in the inhibition of production of paraoxon, p-nitrophenol, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol, which was characteristic of mixed type inhibition. This kinetic behavior could arise as a result of competitive interactions of parathion and chlorpyrifos with multiple forms of microsomal cytochrome p450.

Paraoxon (diethyl-p-nitrophenylphosphate) is the toxic, but non-mutagenic metabolite of the organophosphorus ester (OP) insecticide parathion. Although this agent has been used as a deacetylase inhibitor in many studies, we discovered a mutagenic synergy with paraoxon and plant-activated m-phenylenediamine or with direct-acting 2-acetoxyacetylaminofluorene in Salmonella typhimurium cells. In the present study, mammalian-activated m-phenylenediamine, o-phenylenediamine, p-phenylenediamine, benzidine, 2,3-diaminophenazine or 2-aminofluorene, as well as plant-activated benzidine or 2-aminofluorene expressed an elevated mutagenic potency when assayed with S. typhimurium strain YG1024 in the presence of paraoxon. Under non-toxic conditions, paraoxon amplified the S. typhimurium mutant yield induced by these aromatic amines between 1.9-fold and 8.4-fold. Spectrophotometric analysis demonstrated that the rate of degradation of 2-acetoxyacetylaminofluorene was not significantly different in phosphate buffer with or without paraoxon or with S. typhimurium cytosol with or without paraoxon. Also paraoxon-mediated mutagenic synergy does not appear to be due to a direct reaction with aromatic amines. Mutagenic synergy between aromatic amines and OP oxon products may be a cause of concern because people are chronically exposed to environmental and dietary aromatic amines, and a significant segment of the US population tested positive for OP insecticide residues.

For more Interactions (Complete) data for PARAOXON (7 total), please visit the HSDB record page.

Dates

2: Trenque I, Magnano GC, Bolzinger MA, Roiban L, Chaput F, Pitault I, Briançon S, Devers T, Masenelli-Varlot K, Bugnet M, Amans D. Shape-selective synthesis of nanoceria for degradation of paraoxon as a chemical warfare simulant. Phys Chem Chem Phys. 2019 Mar 6;21(10):5455-5465. doi: 10.1039/c9cp00179d. PubMed PMID: 30801105.

3: Sharma G, Hu Q, Jayasinghe-Arachchige VM, Paul TJ, Schenk G, Prabhakar R. Investigating coordination flexibility of glycerophosphodiesterase (GpdQ) through interactions with mono-, di-, and triphosphoester (NPP, BNPP, GPE, and paraoxon) substrates. Phys Chem Chem Phys. 2019 Mar 6;21(10):5499-5509. doi: 10.1039/c8cp07031h. PubMed PMID: 30785142.

4: Mutharani B, Ranganathan P, Chen SM, Karuppiah C. Enzyme-free electrochemical detection of nanomolar levels of the organophosphorus pesticide paraoxon-ethyl by using a poly(N-isopropyl acrylamide)-chitosan microgel decorated with palladium nanoparticles. Mikrochim Acta. 2019 Feb 9;186(3):167. doi: 10.1007/s00604-018-3206-7. PubMed PMID: 30739232.

5: Iha HA, Kunisawa N, Shimizu S, Onishi M, Nomura Y, Matsubara N, Iwai C, Ogawa M, Hashimura M, Sato K, Kato M, Ohno Y. Mechanism Underlying Organophosphate Paraoxon-Induced Kinetic Tremor. Neurotox Res. 2019 Apr;35(3):575-583. doi: 10.1007/s12640-019-0007-7. Epub 2019 Feb 7. PubMed PMID: 30729450.

6: Alfonso M, Durán R, Fajardo D, Justo L, Faro LRF. Mechanisms of action of paraoxon, an organophosphorus pesticide, on in vivo dopamine release in conscious and freely moving rats. Neurochem Int. 2019 Mar;124:130-140. doi: 10.1016/j.neuint.2019.01.001. Epub 2019 Jan 3. PubMed PMID: 30610897.

7: Zare Z, Tehrani M, Rezaei N, Dana Ghalebarzand B, Mohammadi M. Anxiolytic activity of paraoxon is associated with alterations in rat brain glutamatergic system. Neurotoxicol Teratol. 2019 Jan - Feb;71:32-40. doi: 10.1016/j.ntt.2018.12.001. Epub 2018 Dec 19. PubMed PMID: 30576762.

8: Peng J, Yin W, Shi J, Jin X, Ni G. Magnesium and nitrogen co-doped carbon dots as fluorescent probes for quenchometric determination of paraoxon using pralidoxime as a linker. Mikrochim Acta. 2018 Dec 17;186(1):24. doi: 10.1007/s00604-018-3147-1. PubMed PMID: 30560307.

9: Wilson C, Cooper NJ, Briggs ME, Cooper AI, Adams DJ. Investigating the breakdown of the nerve agent simulant methyl paraoxon and chemical warfare agents GB and VX using nitrogen containing bases. Org Biomol Chem. 2018 Dec 5;16(47):9285-9291. doi: 10.1039/c8ob02475h. PubMed PMID: 30480295.

10: de Paula RL, de Almeida JSFD, Cavalcante SFA, Gonçalves AS, Simas ABC, Franca TCC, Valis M, Kuca K, Nepovimova E, Granjeiro JM. Molecular Modeling and In Vitro Studies of a Neutral Oxime as a Potential Reactivator for Acetylcholinesterase Inhibited by Paraoxon. Molecules. 2018 Nov 12;23(11). pii: E2954. doi: 10.3390/molecules23112954. PubMed PMID: 30424582; PubMed Central PMCID: PMC6278417.

11: Faro LRF, Fajardo D, Durán R, Alfonso M. Characterization of acute intrastriatal effects of paraoxon on in vivo dopaminergic neurotransmission using microdialysis in freely moving rats. Toxicol Lett. 2018 Dec 15;299:124-128. doi: 10.1016/j.toxlet.2018.09.017. Epub 2018 Oct 4. PubMed PMID: 30292885.

12: Morales JI, Figueroa R, Rojas M, Millán D, Tapia RA, Pavez P. Dual function of amino acid ionic liquids (Bmim[AA]) on the degradation of the organophosphorus pesticide, Paraoxon®. Org Biomol Chem. 2018 Oct 17;16(40):7446-7453. doi: 10.1039/c8ob01928b. PubMed PMID: 30264845.

13: Chagas MA, Pereira ES, Da Silva JCS, Rocha WR. Theoretical investigation of the neutral hydrolysis of diethyl 4-nitrophenyl phosphate (paraoxon) in aqueous solution. J Mol Model. 2018 Aug 29;24(9):259. doi: 10.1007/s00894-018-3798-1. PubMed PMID: 30159695.

14: González-González M, Estévez J, Del Río E, Vilanova E, Sogorb MA. Hydrolyzing activities of phenyl valerate sensitive to organophosphorus compounds paraoxon and mipafox in human neuroblastoma SH-SY5Y cells. Toxicology. 2018 Aug 1;406-407:123-128. doi: 10.1016/j.tox.2018.07.016. Epub 2018 Aug 14. PubMed PMID: 30118792.

15: Baruch Leshem A, Isaacs S, Srivastava SK, Abdulhalim I, Kushmaro A, Rapaport H. Quantitative assessment of paraoxon adsorption to amphiphilic β-sheet peptides presenting the catalytic triad of esterases. J Colloid Interface Sci. 2018 Nov 15;530:328-337. doi: 10.1016/j.jcis.2018.06.065. Epub 2018 Jun 23. PubMed PMID: 29982025.

16: Farizatto KLG, Bahr BA. Paraoxon: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses, and Synaptic Compromise. Eur Sci J. 2017 Oct;13:29-37. doi: 10.19044/esj.2017.c1p4. PubMed PMID: 29805717; PubMed Central PMCID: PMC5966299.

17: Baccus B, Auvin S, Dorandeu F. Electro-behavioral phenotype and cell injury following exposure to paraoxon-ethyl in mice: Effect of the genetic background. Chem Biol Interact. 2018 Jun 25;290:119-125. doi: 10.1016/j.cbi.2018.05.009. Epub 2018 May 22. PubMed PMID: 29800574.

18: Houzé P, Berthin T, Raphalen JH, Hutin A, Baud JF. High Dose of Pralidoxime Reverses Paraoxon-Induced Respiratory Toxicity in Mice. Turk J Anaesthesiol Reanim. 2018 Apr;46(2):131-138. doi: 10.5152/TJAR.2018.29660. Epub 2018 Apr 1. PubMed PMID: 29744248; PubMed Central PMCID: PMC5937459.

19: Kuca K, Jun D, Junova L, Musilek K, Hrabinova M, da Silva JAV, Ramalho TC, Valko M, Wu Q, Nepovimova E, França TCC. Synthesis, Biological Evaluation, and Docking Studies of Novel Bisquaternary Aldoxime Reactivators on Acetylcholinesterase and Butyrylcholinesterase Inhibited by Paraoxon. Molecules. 2018 May 7;23(5). pii: E1103. doi: 10.3390/molecules23051103. PubMed PMID: 29735900; PubMed Central PMCID: PMC6100540.

20: Ruggerone B, Bonelli F, Nocera I, Paltrinieri S, Giordano A, Sgorbini M. Validation of a paraoxon-based method for measurement of paraoxonase (PON-1) activity and establishment of RIs in horses. Vet Clin Pathol. 2018 Mar;47(1):69-77. doi: 10.1111/vcp.12562. PubMed PMID: 29575140.

Explore Compound Types